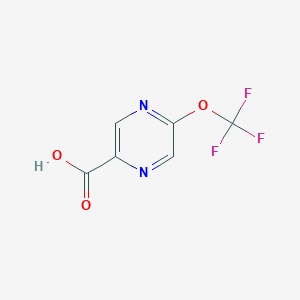

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3F3N2O3 |

|---|---|

Molecular Weight |

208.09 g/mol |

IUPAC Name |

5-(trifluoromethoxy)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) |

InChI Key |

SAMYYVBUSOPZTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diamines with Carbonyl Precursors

A common approach to pyrazine synthesis involves cyclizing 1,2-diamines with α-diketones or α-keto acids. For 5-(trifluoromethoxy)pyrazine-2-carboxylic acid, this method requires precursors bearing both the trifluoromethoxy and carboxylic acid groups.

Example Protocol (Adapted from CN1392143A):

-

React pyruvic aldehyde (a diketone precursor) with o-phenylenediamine in butanone under reflux to form a dihydropyrazine intermediate.

-

Oxidize the intermediate using potassium permanganate (KMnO₄) in acidic conditions to yield 5-methyl pyrazine-2-carboxylic acid.

Adaptation for Target Compound:

Replace pyruvic aldehyde with a trifluoromethoxy-containing α-keto acid (e.g., 3-(trifluoromethoxy)-2-oxopropanoic acid). Cyclization with o-phenylenediamine would theoretically yield the desired pyrazine ring. However, the instability of trifluoromethoxy-containing α-keto acids necessitates careful handling and inert conditions.

Challenges:

-

Limited commercial availability of trifluoromethoxy-functionalized α-keto acids.

-

Competing side reactions due to the electron-withdrawing nature of -OCF₃.

Late-Stage Functionalization of Pyrazine Intermediates

Trifluoromethoxylation of Halogenated Pyrazines

Introducing the -OCF₃ group via nucleophilic substitution or cross-coupling is a practical strategy. Patent CN104245680A demonstrates the use of zinc-mediated coupling for difluoromethylation, which can be extrapolated to trifluoromethoxylation.

Protocol (Based on CN104245680A):

-

Starting Material: 5-Bromo-pyrazine-2-carboxylic acid methyl ester.

-

Trifluoromethoxylation:

-

React with a trifluoromethoxide source (e.g., AgOCF₃ or CuOCF₃) in the presence of a palladium catalyst (Pd(PPh₃)₄).

-

Solvent: Dimethylacetamide (DMA) or tetrahydrofuran (THF).

-

Temperature: 80–100°C.

-

-

Ester Hydrolysis:

-

Treat with aqueous NaOH (2M) in methanol to convert the methyl ester to carboxylic acid.

-

Key Data from Analogous Reactions:

| Step | Reagent/Conditions | Yield (Reported) | Source |

|---|---|---|---|

| Bromination | TMSBr, CH₃CN, 80°C | 84% | |

| Difluoromethylation | Zn, TRIGLYME, CuBr | 100% (crude) | |

| Hydrolysis | NaOH, MeOH, H₂O | >90% |

Challenges:

-

Trifluoromethoxide salts (e.g., AgOCF₃) are moisture-sensitive and costly.

-

Competing side reactions (e.g., reduction of the pyrazine ring).

Oxidation of Substituted Pyrazines

Side-Chain Oxidation to Carboxylic Acid

A two-step approach involving initial synthesis of a methyl or ethyl ester followed by oxidation is widely used. Patent CN106220574A employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for aromatization, which can be adapted for oxidation.

Protocol:

-

Synthesize 5-(Trifluoromethoxy)pyrazine-2-carboxylate Ester:

-

Oxidation to Carboxylic Acid:

-

Hydrolyze the ester with LiOH or NaOH in a water/THF mixture.

-

Optimization Insights:

-

Solvent Choice: DMA enhances reaction efficiency for halogenated pyrazines.

-

Catalyst: CuBr improves coupling yields by facilitating single-electron transfers.

Industrial-Scale Production Considerations

| Factor | Challenge | Mitigation Strategy |

|---|---|---|

| Trifluoromethoxy Source | High cost of AgOCF₃ | Use CF₃OCl gas in flow reactors |

| Catalyst Recycling | Pd/Cu catalyst loss | Immobilize catalysts on silica |

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.

Substitution Reactions: The trifluoromethoxy group can be substituted under appropriate conditions, often involving nucleophilic substitution reactions.

Coupling Reactions: The compound is particularly useful in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Scientific Research Applications

Agricultural Chemistry

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid has been identified as a key intermediate in the synthesis of novel fungicides, particularly the SDHI fungicide called pyraziflumid. This compound demonstrates effective control over a variety of plant diseases, making it valuable in agricultural applications:

- Fungicidal Activity : Pyraziflumid, derived from this acid, has shown efficacy against numerous pathogens affecting crops.

- Weed Control : The compound exhibits herbicidal activity against specific weed species such as barnyardgrass and yellow nutsedge, achieving control rates between 71% and 95% with minimal crop injury.

Pharmaceutical Chemistry

In the pharmaceutical domain, this compound serves as an intermediate for synthesizing β-secretase (BACE) inhibitors, which are promising therapeutic agents for Alzheimer's disease:

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoropyrazine-2-carboxylic acid | Fluoro group instead of trifluoromethoxy | Exhibits herbicidal activity | Less potent than trifluoromethyl variant |

| 5-Bromopyrazine-2-carboxylic acid | Bromine substitution | Similar herbicidal properties | Different selectivity towards crops |

| Pyrazinoic acid | No halogen substituents | Antimicrobial properties | Primarily used in tuberculosis treatment |

This table illustrates how the trifluoromethoxy substitution enhances the herbicidal efficacy and may contribute to unique metabolic interactions within target organisms.

Case Study: Herbicidal Activity

Research indicates that this compound significantly disrupts biosynthetic pathways associated with nicotinamide adenine dinucleotide (NAD) and ethylene production in plants. This mechanism underlies its effectiveness against certain weed species while maintaining crop safety.

Case Study: BACE Inhibitors

The synthesis of β-secretase inhibitors using this compound has shown promise in preclinical studies aimed at treating Alzheimer's disease. These inhibitors could potentially reduce amyloid plaque formation in the brain, addressing one of the critical aspects of Alzheimer's pathology.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the electron-withdrawing properties of the trifluoromethoxy group. This group can affect the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid with similar pyrazine-2-carboxylic acid derivatives:

Physicochemical Properties

- Acidity : The –OCF₃ group increases acidity compared to –CH₃ or –CN due to its strong electron-withdrawing effect.

- Solubility : The trifluoromethoxy group enhances lipophilicity (logP ~1.5) relative to –COOH-substituted analogs, impacting bioavailability .

- Thermal Stability : The melting point of 5-methylpyrazine-2-carboxylic acid is ≥163°C , while trifluoromethoxy derivatives may exhibit lower thermal stability due to –OCF₃ lability .

Biological Activity

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is a heterocyclic organic compound notable for its unique trifluoromethoxy substitution and potential biological activities. This article explores its biological activity, including herbicidal and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 192.10 g/mol

- Key Functional Groups : Pyrazine ring, trifluoromethoxy group, carboxylic acid

The trifluoromethoxy group enhances the compound's electronic properties, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Studies indicate that its derivatives can effectively control several weed species, including:

- Yellow Nutsedge (Cyperus esculentus)

- Barnyardgrass (Echinochloa crus-galli)

The proposed mechanism of action involves the disruption of biosynthetic pathways related to nicotinamide adenine dinucleotide (NAD) and ethylene production in plants.

Comparative Analysis of Related Compounds

The biological activities of structurally similar compounds provide insights into the potential applications of this compound. The following table summarizes some notable derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoropyrazine-2-carboxylic acid | Fluoro group instead of trifluoromethoxy | Exhibits herbicidal activity against similar weeds |

| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | Trifluoromethyl group at position 3 | Potentially different biological activity profile |

| 5-Bromopyrazine-2-carboxylic acid | Bromine substitution | Known for herbicidal properties similar to pyrazinamide |

| Pyrazinamide | Contains a carboxamide group | Used as an antitubercular agent |

This comparative analysis highlights the unique characteristics of this compound, particularly its trifluoromethoxy substitution that enhances its reactivity and potential applications in agriculture and pharmaceuticals.

Case Studies and Research Findings

- Herbicidal Efficacy : A study demonstrated that derivatives of this compound exhibited effective control over yellow nutsedge and barnyardgrass, suggesting its potential as a selective herbicide in agricultural practices.

- Antimycobacterial Activity : Research on related pyrazine derivatives revealed significant antimycobacterial activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness comparable to first-line treatments . This suggests that further exploration of this compound could yield valuable insights into new antimicrobial agents.

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) of substituted pyrazine derivatives have provided critical insights into how modifications affect biological activity. For example, increasing lipophilicity through structural modifications has been shown to enhance antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves functionalization of pyrazine-2-carboxylic acid derivatives. For trifluoromethoxy-substituted analogs, a two-step approach is common:

Trifluoromethoxy Introduction : React pyrazine-2-carboxylic acid with trifluoromethylation reagents (e.g., trifluoroacetic anhydride or halogen exchange agents) under inert conditions. Solvents like dichloromethane or DMF are preferred, with catalysts such as DMAP (dimethylaminopyridine) to enhance reactivity .

Carboxylic Acid Activation/Protection : Use protecting groups (e.g., methyl esters) to prevent side reactions during substitution. Deprotection is achieved via hydrolysis under acidic or basic conditions .

Note: Reaction yields may vary due to steric hindrance from the trifluoromethoxy group.

Q. How should researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Due to its hydrophobic trifluoromethoxy group, solubility in aqueous buffers is limited. Recommended strategies include:

- Co-solvent Systems : Prepare stock solutions in DMSO (10–25 mM) and dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity .

- pH Adjustment : The carboxylic acid moiety allows solubility enhancement in alkaline conditions (pH 7.4–8.5). Test buffered solutions (e.g., PBS with 0.1% Tween-80) for colloidal stability .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Use a multi-technique approach:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98% by area under the curve) .

- NMR Spectroscopy : Confirm substitution patterns via NMR (δ −55 to −60 ppm for CFO) and NMR (pyrazine ring protons at δ 8.5–9.2 ppm) .

- Elemental Analysis : Validate empirical formula (CHFNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Trace byproducts (e.g., dehalogenated analogs) may interfere. Perform LC-MS/MS to identify contaminants and repurify via recrystallization (ethanol/water) .

- Assay Conditions : Optimize cell permeability by comparing results in serum-free vs. serum-containing media. Use isotopically labeled analogs (e.g., -carboxylic acid) to track metabolic stability .

Q. What strategies improve reaction yields in large-scale synthesis of trifluoromethoxy-substituted pyrazines?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu-mediated cross-coupling for regioselective trifluoromethoxy installation, monitoring via in-situ FTIR to minimize side products .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C vs. 24 hr conventional heating) while maintaining >85% yield .

Q. How does the trifluoromethoxy group influence electronic properties compared to trifluoromethyl or methoxy analogs?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to compare electron-withdrawing effects. The CFO group exhibits stronger σ-withdrawal than CF or OCH, altering HOMO/LUMO levels and nucleophilic attack sites .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials, correlating with calculated electron affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.